2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone
Overview
Description
2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The compound this compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone typically involves the bromination of thiophene derivatives followed by a coupling reaction with 4-chlorophenoxymethyl ketone. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromo group at the desired position on the thiophene ring. The brominated thiophene is then reacted with 4-chlorophenoxymethyl ketone in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the ketone can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and chloro groups can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-thiophene: A simpler thiophene derivative with similar reactivity but lacking the phenoxymethyl ketone moiety.
4-Chlorophenoxymethyl ketone: A compound with similar functional groups but without the thiophene ring.
Uniqueness
2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone is unique due to the combination of the thiophene ring with the bromo and chloro substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-2-(4-chlorophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2S/c13-12-6-5-11(17-12)10(15)7-16-9-3-1-8(14)2-4-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWNCTZCGRRJQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=CC=C(S2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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